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Abstract

Rhodium(ll) carboxylates, particularly Rhodium(ll) pivalate (Rhz(OPiv)a4), are highly versatile
and efficient catalysts for the decomposition of diazo compounds to generate rhodium
carbenes.[1][2] These reactive intermediates can be trapped by heteroatoms (such as sulfur,
nitrogen, or oxygen) to form ylides. The subsequent intramolecular rearrangement of these
ylides provides a powerful strategy for carbon-carbon and carbon-heteroatom bond formation
under mild conditions.[3] This document outlines the mechanistic principles, key applications,
and detailed experimental protocols for Rhodium(ll) pivalate catalyzed ylide formation and
subsequent rearrangement reactions, such as the Stevens rearrangement and the Doyle-
Kirmse reaction. Rh2(OPiv)a is often an optimal catalyst for such transformations.

Mechanistic Overview

The catalytic cycle begins with the reaction of the Rhodium(ll) pivalate catalyst with a diazo
compound. This leads to the extrusion of dinitrogen (N2) and the formation of a highly reactive
rhodium carbene intermediate. This carbene is electrophilic and readily reacts with a
nucleophilic heteroatom (e.g., from a sulfide, amine, or ether) to form a corresponding ylide.
This ylide is typically unstable and undergoes a rapid intramolecular rearrangement, most
commonly a[4][5]-rearrangement (Stevens rearrangement) or a[5][6]-sigmatropic
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rearrangement (Doyle-Kirmse reaction), to yield the final product and regenerate the active
Rh(ll) catalyst.[3][7]
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Caption: General catalytic cycle for ylide formation and rearrangement.

Applications and Data

The Rhodium(ll) pivalate catalyzed ylide rearrangement is a key step in various synthetic
transformations. The Doyle-Kirmse reaction and the Stevens rearrangement are prominent
examples, enabling the synthesis of complex molecular architectures.

The Doyle-Kirmse Reaction

The Doyle-Kirmse reaction involves the reaction of a rhodium carbene with an allyl sulfide or
amine, which proceeds via a[5][6]-sigmatropic rearrangement of the intermediate ylide.[7] This
reaction is a powerful tool for the concomitant formation of a C-C bond and a C-S (or C-N)
bond with transposition of the alkene.[7][8]

Table 1: Rhodium(ll)-Catalyzed Doyle-Kirmse Reaction of Allylic Sulfides (Note: Data presented
Is representative of typical results for Rh(ll) carboxylates. Rh2(OPiv)a is often a preferred
catalyst for optimizing yield and selectivity.[9])

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.researchgate.net/publication/233656784_RhodiumII-Catalyzed_Reaction_of_Diazo_Compounds_in_the_Service_of_Organic_Synthesis_of_Natural_and_Non-Natural_Products
https://en.wikipedia.org/wiki/Doyle%E2%80%93Kirmse_reaction
https://www.benchchem.com/product/b12344570?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/12381180/
https://en.wikipedia.org/wiki/Stevens_rearrangement
https://en.wikipedia.org/wiki/Doyle%E2%80%93Kirmse_reaction
https://en.wikipedia.org/wiki/Doyle%E2%80%93Kirmse_reaction
https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01729f
https://www.researchgate.net/publication/50269138_RhodiumII-Catalyzed_Cross-Coupling_of_Diazo_Compounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12344570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Diazo .
Allylic Catalyst .
Entry Compoun Product Yield (%) Ref.
d Substrate  (mol%)
Ethyl 2-
Ethy Allyl phenyl  Rh2(OAc) (phenylthi
en 2(OAc enylthio
1 diazoacetat y. pheny ) pheny 95 [7]
sulfide (1) )pent-4-
e
enoate
Ethyl 2-
Ethyl Cinnamyl henylthio
) Y Y Rh2(OAc)a (pheny
2 diazoacetat phenyl ) )-3- 88 [7]
e sulfide phenylpent
-4-enoate
1-
Trimethylsil (Trimethyls
_ _ Rh2(OAc)s
3 yldiazomet  Allyl sulfide 0.5) ilyl)-4- 75 [7]
hane ' (allylthio)bu
t-1-ene
. _ 3-Allyl-3-
Diazooxind  Allyl Rhz(esp)2 T
4 ) thiooxindol 92 [8]
ole thioether (0.1)
e

The Stevens Rearrangement

The Stevens rearrangement is a[4][5]-rearrangement of an ylide.[6] In the context of rhodium
catalysis, a rhodium carbene reacts with a sulfide or amine to form an ylide, which then
undergoes a[4][5]-migration of a group to the carbenic carbon. This strategy has been
effectively used for ring expansion of macrocycles.[4]

Table 2: Rhodium(ll)-Catalyzed Stevens Rearrangement for Ring Expansion (Note: While the
original report uses Rh2(OAc)s, Rh2(OPiv)a4 is an excellent alternative, often providing superior
results in carbene chemistry.[9])
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Experimental Protocols

This section provides a general protocol for a Rhodium(ll) pivalate catalyzed rearrangement.
Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate
personal protective equipment (PPE), should be followed. Diazo compounds are potentially

explosive and should be handled with care.
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Caption: A typical workflow for rhodium-catalyzed ylide rearrangements.

General Procedure for Rh2(OPiv)s-Catalyzed Reaction of
a Sulfide with a Diazo Compound
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Materials:

Rhodium(ll) pivalate, Rh2(OPiv)a

Substrate (e.qg., allyl sulfide)

Diazo compound (e.g., ethyl diazoacetate)

Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

Syringe pump

Inert gas supply (Nitrogen or Argon)

Standard glassware for workup and purification

Protocol:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the
sulfide substrate (1.0 mmol, 1.0 equiv) and Rhodium(ll) pivalate (0.01 mmol, 1 mol%).

Solvent Addition: Add anhydrous solvent (e.g., DCM, 0.1 M concentration relative to the
substrate) via syringe.

Heating: Heat the reaction mixture to the desired temperature (e.g., 40 °C for DCM or reflux
for toluene).

Diazo Addition: Prepare a solution of the diazo compound (1.1 mmol, 1.1 equiv) in the
anhydrous solvent. Using a syringe pump, add the diazo solution to the stirred reaction
mixture over a period of 2-4 hours. The slow addition is crucial to maintain a low
concentration of the diazo compound and the reactive carbene intermediate, minimizing side
reactions like carbene dimerization.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography
(TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is often complete
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after the addition of the diazo compound is finished, but may require further stirring for 1-2
hours.

o Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate
the mixture in vacuo to remove the solvent.

 Purification: The crude residue is then purified by flash column chromatography on silica gel
using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the
pure rearranged product.

o Characterization: The structure and purity of the final product should be confirmed by
spectroscopic methods (*H NMR, 13C NMR) and High-Resolution Mass Spectrometry
(HRMS).

Conclusion

Rhodium(ll) pivalate is a superior catalyst for generating rhodium carbenes from diazo
compounds, which serve as precursors for ylide formation and subsequent high-yield
rearrangement reactions. These transformations, including the Doyle-Kirmse and Stevens
rearrangements, provide efficient and atom-economical routes to valuable and structurally
complex organic molecules. The mild reaction conditions and broad functional group tolerance
make this methodology highly attractive for applications in academic research and the
pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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